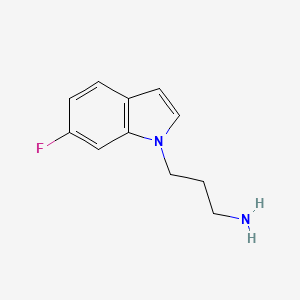

3-(6-Fluoro-1H-indol-1-yl)propan-1-amine

Description

BenchChem offers high-quality 3-(6-Fluoro-1H-indol-1-yl)propan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(6-Fluoro-1H-indol-1-yl)propan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(6-fluoroindol-1-yl)propan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2/c12-10-3-2-9-4-7-14(6-1-5-13)11(9)8-10/h2-4,7-8H,1,5-6,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZSHACVEQDDGOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2CCCN)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(6-Fluoro-1H-indol-1-yl)propan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 3-(6-fluoro-1H-indol-1-yl)propan-1-amine, a key building block in the development of various pharmacologically active compounds. This document explores the core synthetic strategies, delves into the mechanistic underpinnings of these reactions, and provides detailed experimental protocols. The guide is intended for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development, offering both theoretical insights and practical guidance for the synthesis of this important intermediate.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Fluorination of the indole ring can significantly modulate the physicochemical and pharmacological properties of these molecules, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability. 3-(6-Fluoro-1H-indol-1-yl)propan-1-amine, in particular, serves as a crucial intermediate for the synthesis of a range of therapeutic agents, including those targeting the central nervous system and acting as selective serotonin reuptake inhibitors.[1] This guide will elucidate the primary synthetic routes to this valuable compound, with a focus on providing a robust and reproducible experimental framework.

Retrosynthetic Analysis and Key Synthetic Strategies

The synthesis of 3-(6-fluoro-1H-indol-1-yl)propan-1-amine primarily revolves around the formation of the N-C bond between the 6-fluoroindole core and the 3-aminopropyl side chain. A retrosynthetic analysis reveals two main disconnection approaches:

Based on this analysis, the following synthetic strategies are most prominent:

-

Strategy 1: N-Alkylation of 6-Fluoroindole. This is the most direct approach and involves the reaction of 6-fluoroindole with a suitable three-carbon synthon containing a protected or masked amine functionality.

-

Strategy 2: Reductive Amination. This alternative pathway involves the reaction of an indole derivative with an aldehyde or ketone, followed by reduction of the resulting imine or enamine.

This guide will focus on providing detailed protocols for the N-alkylation strategies due to their prevalence and versatility.

Synthesis of the Starting Material: 6-Fluoroindole

The commercial availability of 6-fluoroindole can vary. A common and reliable laboratory-scale synthesis is the Leimgruber-Batcho indole synthesis, which offers a high degree of flexibility for substituted indoles.[2]

Leimgruber-Batcho Synthesis of 6-Fluoroindole

This method proceeds via the formation of an enamine from a substituted o-nitrotoluene, followed by reductive cyclization.

Experimental Protocol:

A detailed procedure for a modified Leimgruber-Batcho synthesis of 6-fluoroindole is as follows:

-

A mixture of 3-chloro-4-fluoro-6-methylnitrobenzene, N,N-dimethylformamide di-isopropyl acetal, and N,N-dimethylformamide is heated to 100°C and stirred for 3 hours.[2]

-

The mixture is cooled, and in a separate vessel, a mixture of toluene, acetic acid, iron powder, and silica gel is heated to 60°C.[2]

-

The solution from step 1 is added dropwise to the second mixture, maintaining the temperature below 80°C.[2]

-

The reaction mixture is then heated to 100°C and stirred for 2 hours.[2]

-

After workup and purification by column chromatography, 6-fluoroindole is obtained as a tan-brown solid.[2]

Characterization of 6-Fluoroindole:

| Property | Value |

| Molecular Formula | C₈H₆FN |

| Molecular Weight | 135.14 g/mol |

| Melting Point | 72-76 °C |

| ¹H NMR (DMSO-d₆) | δ 11.11 (s, 1H), 7.49 (dd, J = 8.6, 5.5 Hz, 1H), 7.30 (t, J = 2.4 Hz, 1H), 7.13 (dd, J = 10.3, 2.4 Hz, 1H), 6.81 (ddd, J = 11.0, 7.6, 2.4 Hz, 1H), 6.38 (m, 1H)[3] |

Synthetic Pathway 1: N-Alkylation of 6-Fluoroindole with Haloamines

A straightforward method for introducing the aminopropyl side chain is through direct alkylation of the indole nitrogen with a 3-halopropanamine derivative. To avoid side reactions, the amine functionality is typically protected.

Key Considerations for N-Alkylation:

The regioselectivity of indole alkylation (N1 vs. C3) is a critical factor. To favor N-alkylation, the indole nitrogen must be fully deprotonated to form the more nucleophilic indolate anion.[4] This is typically achieved using a strong base such as sodium hydride (NaH) in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).[4][5]

Experimental Protocol:

-

Deprotonation: To a solution of 6-fluoroindole (1.0 eq.) in anhydrous DMF, sodium hydride (1.2 eq., 60% dispersion in mineral oil) is added portion-wise at 0 °C under an inert atmosphere. The mixture is stirred at this temperature for 30 minutes.

-

Alkylation: A solution of N-(3-bromopropyl)phthalimide (1.1 eq.) in anhydrous DMF is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-16 hours.

-

Work-up and Purification: The reaction is quenched by the slow addition of water. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

-

Deprotection: The resulting phthalimide-protected intermediate is dissolved in ethanol, and hydrazine hydrate (4-5 eq.) is added. The mixture is heated to reflux for 4 hours. After cooling, the precipitated phthalhydrazide is filtered off, and the filtrate is concentrated. The residue is taken up in dilute HCl, washed with dichloromethane to remove any remaining impurities, and then the aqueous layer is basified with NaOH and extracted with dichloromethane. The organic extracts are dried and concentrated to afford the final product.

Synthetic Pathway 2: Mitsunobu Reaction

The Mitsunobu reaction provides a mild and efficient alternative for the N-alkylation of indoles with alcohols.[6] This reaction proceeds with inversion of configuration at the alcohol carbon, although this is not relevant for the synthesis of the target molecule.

Experimental Protocol:

-

Reaction Setup: To a solution of 6-fluoroindole (1.0 eq.), 3-(tert-butoxycarbonylamino)propan-1-ol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF at 0 °C under an inert atmosphere, is added diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise.[7]

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by TLC.

-

Work-up and Purification: The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to isolate the Boc-protected intermediate.

-

Deprotection: The Boc-protected intermediate is dissolved in dichloromethane, and trifluoroacetic acid (TFA) is added. The mixture is stirred at room temperature for 1-2 hours. The solvent and excess TFA are removed under reduced pressure, and the residue is partitioned between a basic aqueous solution (e.g., NaHCO₃) and an organic solvent. The organic layer is dried and concentrated to yield the final product.

Characterization of 3-(6-Fluoro-1H-indol-1-yl)propan-1-amine

Thorough characterization of the final product is essential to confirm its identity and purity.

| Analysis | Expected Results |

| Appearance | Pale yellow oil or low-melting solid |

| ¹H NMR (CDCl₃) | δ ~7.5 (dd, 1H, Ar-H), ~7.0-7.2 (m, 2H, Ar-H), ~6.8 (m, 1H, Ar-H), ~6.4 (d, 1H, Ar-H), ~4.2 (t, 2H, N-CH₂), ~2.8 (t, 2H, CH₂-NH₂), ~1.9 (quint, 2H, CH₂), ~1.5 (br s, 2H, NH₂) |

| ¹³C NMR (CDCl₃) | Chemical shifts consistent with the proposed structure, showing signals for the indole ring carbons and the propyl amine side chain. |

| Mass Spectrometry (ESI+) | [M+H]⁺ calculated for C₁₁H₁₃FN₂: 193.11. Found: ~193.1. |

Note: The exact chemical shifts in NMR spectra can vary depending on the solvent and concentration.[8]

Safety and Handling

7.1. Hazard Identification:

-

6-Fluoroindole: May cause skin, eye, and respiratory irritation.[9][10][11] It is advisable to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[9][10][11]

-

Sodium Hydride (NaH): Highly flammable and reacts violently with water, releasing flammable hydrogen gas. It should be handled under an inert atmosphere and away from moisture.

-

Hydrazine Hydrate: Toxic and corrosive. It is a suspected carcinogen. All manipulations should be performed in a fume hood with appropriate PPE.

-

DEAD/DIAD: These reagents are toxic and can be explosive, especially if heated. They should be handled with care.

-

Trifluoroacetic Acid (TFA): Highly corrosive and causes severe burns. Handle with extreme care in a fume hood.

7.2. Recommended Precautions:

-

All reactions should be conducted in a well-ventilated fume hood.

-

Wear appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves.[12]

-

Ensure that an emergency eyewash station and safety shower are readily accessible.[9][11]

-

Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

The synthesis of 3-(6-fluoro-1H-indol-1-yl)propan-1-amine can be reliably achieved through several synthetic routes, with N-alkylation of 6-fluoroindole being a primary and effective strategy. Both direct alkylation with protected haloamines and the Mitsunobu reaction offer viable pathways, with the choice of method often depending on the availability of starting materials, scale of the reaction, and desired purity of the final product. This guide provides the necessary theoretical framework and practical protocols to enable researchers to successfully synthesize this important building block for further drug discovery and development efforts.

References

- Google Patents. CN101531624A - Synthetic method of 6-fluoroindole-3-acetonitrile.

-

Rsc.org. General Procedures. 1H and 13C NMR spectra were recorded at 25 °C using a 400 MHz. [Link]

-

TSI Journals. Organic CHEMISTRY. [Link]

-

Frontiers. Supplementary Material File 1: NMR Data for Compound 3-6, F8 and F8·2HCl The proton chemical shifts (δ) were reported relative. [Link]

-

Organic Synthesis. Mitsunobu reaction. [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

-

PMC. Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction. [Link]

-

JOCPR. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]

-

ResearchGate. Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. [Link]

-

OUPS. Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour. [Link]

-

J-STAGE. A reliable and easy method for synthesis of nitrogen-containing compounds : Ns-strategy and with high-activity trityl. [Link]

-

ResearchGate. Synthesis of (S)‐ 30(1H‐indol‐3‐yl) propan‐1‐ones 283 (a–r). [Link]

-

Wiley Online Library. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. [Link]

-

ACS GCI Pharmaceutical Roundtable Reagent Guides. Mitsunobu. [Link]

-

University of Rochester. Tables For Organic Structure Analysis. [Link]

-

PMC. Direct Reductive Amination of Carbonyl Compounds Catalyzed by a Moisture Tolerant Tin(IV) Lewis Acid. [Link]

-

MDPI. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. [Link]

-

PMC. Synthesis of Fluorinated Amines: A Personal Account. [Link]

-

ResearchGate. Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols. [Link]

-

YouTube. in the chemical literature: N-alkylation of an indole. [Link]

-

Frontiers. Boosting Sensitivity in Liquid Chromatography–Fourier Transform Ion Cyclotron Resonance–Tandem Mass Spectrometry for Product Ion Analysis of Monoterpene Indole Alkaloids. [Link]

-

PMC. Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. [Link]

-

ScienceDirect. Mass spectrometry-based analysis of gut microbial metabolites of aromatic amino acids. [Link]

-

Wiley Online Library. Tandem mass spectrometry of homologous 3‐hydroxyfurazan and nitrile amino acids. [Link]

-

MDPI. Mass Spectrometry-Based Non-Targeted Lipidome Analysis and Extraction of Markers for the Authentication of White and Black Truffle Species and Their Origin Determination. [Link]

-

Royal Society of Chemistry. Metabolite profiling and identification of L41, a novel cyclin-dependent kinase 1 inhibitor, in rat plasma and urine by liquid chromatography–tandem mass spectrometry. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. tsijournals.com [tsijournals.com]

- 3. 6-Fluoroindole | 399-51-9 [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. ompu.repo.nii.ac.jp [ompu.repo.nii.ac.jp]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. thieme-connect.de [thieme-connect.de]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. aksci.com [aksci.com]

physicochemical properties of 3-(6-Fluoro-1H-indol-1-yl)propan-1-amine

An In-Depth Technical Guide to the Physicochemical Properties of 3-(6-Fluoro-1H-indol-1-yl)propan-1-amine

Executive Summary: This document provides a comprehensive technical overview of the core , a fluorinated indole derivative of interest to researchers in medicinal chemistry and drug development. Given the limited availability of experimentally-derived data in peer-reviewed literature for this specific molecule, this guide synthesizes predicted data, information from structurally close analogs, and established, field-proven experimental protocols. The objective is to provide a robust framework for scientists to understand, handle, and empirically validate the characteristics of this compound. The narrative emphasizes the rationale behind analytical choices, grounding theoretical predictions in practical, verifiable methodologies.

Molecular Identity and Structural Characteristics

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. 3-(6-Fluoro-1H-indol-1-yl)propan-1-amine is a derivative of indole, featuring a fluorine atom at the 6-position of the indole ring and a 3-aminopropyl substituent on the indole nitrogen (N-1). The presence of the fluorine atom is significant, as fluorine substitution is a common strategy in medicinal chemistry to modulate metabolic stability, pKa, and binding affinity. The primary aliphatic amine introduces a basic center, critical for its physicochemical and pharmacological profile.

| Identifier | Value | Source |

| IUPAC Name | 3-(6-fluoro-1H-indol-1-yl)propan-1-amine | - |

| Molecular Formula | C₁₁H₁₃FN₂ | Computed |

| Molecular Weight | 192.23 g/mol | [1] |

| Canonical SMILES | C1C(N)CN2C=C(C3=C(C=C(F)C=C3)N2)C=C1 | - |

| InChI | InChI=1S/C11H13FN2/c12-8-1-2-10-9(5-8)14(6-7-10)4-3-13/h1-2,5-7H,3-4,13H2 | - |

| InChIKey | XYJYWUUXCUJXAI-UHFFFAOYSA-N | [1] |

Core Physicochemical Properties: A Predictive and Analog-Based Assessment

The absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug candidate is intimately linked to its physicochemical properties. The following section details the most critical parameters for 3-(6-Fluoro-1H-indol-1-yl)propan-1-amine, providing predicted values alongside data from its non-fluorinated parent compound, 3-(1H-indol-1-yl)propan-1-amine, for a scientifically grounded comparison.[2]

| Property | Predicted/Analog Value | Significance in Drug Development |

| logP (Octanol/Water) | ~2.3 (Predicted) | Measures lipophilicity, influencing membrane permeability and oral absorption. A logP between 1 and 3 is often considered favorable. |

| Aqueous Solubility | Low to Moderate (Predicted) | Affects bioavailability and formulation options. The primary amine, being basic, will form a soluble salt at low pH. |

| pKa (Acid Dissociation Constant) | ~9.5 - 10.5 (Predicted for amine) | Determines the ionization state at physiological pH (7.4). The primary amine will be >99% protonated, enhancing solubility but potentially reducing passive diffusion across membranes. |

| Topological Polar Surface Area (TPSA) | ~31 Ų (Analog) | Predicts passive molecular transport through membranes. A TPSA < 140 Ų is generally associated with good cell permeability.[2] |

Lipophilicity (logP)

The partition coefficient (logP) is a crucial determinant of a compound's ADME properties. The predicted logP of ~2.3 suggests a moderate level of lipophilicity, which is often a desirable trait for oral drug candidates. The introduction of the fluorine atom likely increases lipophilicity compared to the parent compound, 3-(1H-indol-1-yl)propan-1-amine, which has a computed XLogP3 of 2.1.[2] This value must be confirmed experimentally, as intramolecular interactions can influence the final measurement.

Acidity/Basicity (pKa)

The primary aliphatic amine in the structure is the key basic center. Its pKa is predicted to be in the range of 9.5 to 10.5, typical for such amines.[3] This has profound implications: at physiological pH 7.4, the amine will exist almost exclusively in its protonated, cationic form. This state is highly favorable for aqueous solubility and for forming ionic interactions with biological targets, but the positive charge can hinder passive diffusion across lipid bilayers, making active transport mechanisms potentially more important.

Experimental Determination Protocols

To move beyond prediction and establish empirical data, rigorous and standardized experimental protocols are necessary. The following sections describe self-validating workflows for determining the key physicochemical properties discussed above.

Determination of logP: The Shake-Flask Method

This is the gold-standard method for logP determination, providing a direct measure of a compound's partitioning behavior between an aqueous and an immiscible organic phase.

Methodology:

-

Phase Saturation: Pre-saturate n-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa by vigorous mixing, followed by separation. This step is critical to prevent volume changes during the experiment.

-

Sample Preparation: Prepare a stock solution of the test compound in the aqueous phase (PBS).

-

Partitioning: Add a known volume of the pre-saturated n-octanol to the aqueous sample.

-

Equilibration: Agitate the mixture at a constant temperature until equilibrium is reached (typically 1-2 hours).[4]

-

Phase Separation: Centrifuge the mixture to ensure a clean separation of the two phases.

-

Quantification: Carefully sample each phase and determine the concentration of the compound using a validated analytical method, typically HPLC-UV.[4]

-

Calculation: The logP is calculated as: logP = log₁₀ ( [Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )

Determination of pKa: Potentiometric Titration

This technique measures the change in pH of a solution of the compound upon the addition of a titrant (an acid or base), allowing for the precise determination of the pKa.

Methodology:

-

Sample Preparation: Accurately weigh the compound and dissolve it in deionized water or a water/co-solvent mixture if solubility is limited.

-

Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Acidic Titration: Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) to protonate the amine fully.

-

Basic Titration: Subsequently, titrate the acidified solution with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH), recording the pH value after each incremental addition.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the inflection point of the resulting titration curve, specifically where half of the amine is neutralized.[4]

Analytical Characterization and Purity Assessment

Confirming the identity and purity of 3-(6-Fluoro-1H-indol-1-yl)propan-1-amine is paramount before its use in any application. A combination of spectroscopic and chromatographic techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will confirm the proton framework, including the signals for the propyl chain and the aromatic protons on the indole ring.

-

¹³C NMR: Provides information on the carbon skeleton.

-

¹⁹F NMR: This is a crucial experiment to confirm the presence and chemical environment of the single fluorine atom.

-

-

Mass Spectrometry (MS): Used to determine the molecular weight of the compound and to aid in structural elucidation through fragmentation patterns. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[5]

-

High-Performance Liquid Chromatography (HPLC): The primary method for assessing the purity of the compound. A well-developed HPLC method can separate the target compound from starting materials, by-products, and other impurities.[6][7]

Stability and Safety Considerations

While specific stability and toxicology data for this compound are not available, general precautions based on its chemical structure should be observed.

-

Stability: Primary amines and indoles can be sensitive to oxidation and light.[8] It is recommended to store the compound in a tightly sealed container, protected from light, and under an inert atmosphere (e.g., argon or nitrogen).[8]

-

Safety: 3-(6-Fluoro-1H-indol-1-yl)propan-1-amine should be handled as a potentially hazardous chemical. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required.[9] Work should be conducted in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact.[9][10]

Conclusion

3-(6-Fluoro-1H-indol-1-yl)propan-1-amine is a compound with physicochemical properties that suggest its potential as a scaffold in drug discovery. Its predicted moderate lipophilicity, high degree of protonation at physiological pH, and polar surface area are all key indicators of its likely biological behavior. However, this guide underscores the critical need for empirical validation. The detailed protocols provided herein offer a clear pathway for researchers to accurately measure its core properties, ensuring a solid foundation for any future investigation.

References

-

PubChem. (R)-2-Amino-3-(6-fluoro-1H-indol-3-yl)propanoic acid. National Center for Biotechnology Information. Available from: [Link]

-

Kishida Chemical Co., Ltd. (2021). Safety Data Sheet. Available from: [Link]

-

PubChem. 3-(6-Fluoro-1,3-benzodioxol-5-yl)propan-1-amine. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 3-Fluoro-1H-indole. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 2-(6-fluoro-1H-indol-3-yl)ethanamine. National Center for Biotechnology Information. Available from: [Link]

-

Tlili, A., & Billard, T. (2019). Synthesis of Fluorinated Amines: A Personal Account. Accounts of Chemical Research, 52(2), 359-372. Available from: [Link]

-

Takeuchi, Y., Tarui, T., & Shibata, N. (2000). A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor. Organic Letters, 2(5), 639-642. Available from: [Link]

-

Pharmaffiliates. Tezacaftor-impurities. Available from: [Link]

-

PubChem. 3-(1H-indol-1-yl)propan-1-amine. National Center for Biotechnology Information. Available from: [Link]

-

precisionFDA. 6-FLUORO-AMT. U.S. Food and Drug Administration. Available from: [Link]

-

American Elements. (1H-Indol-3-yl)-1-propanamine. Available from: [Link]

-

Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 145, 345-357. Available from: [Link]

-

Greenbook.net. SAFETY DATA SHEET AMINE 6. Available from: [Link]

-

Kumar, A., & Singh, R. K. (2025). Multicomponent synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives. Molecular Diversity. Available from: [Link]

-

Suneetha, A., & Kumar, P. R. (2014). Analytical methodologies for determination of amitriptyline and its metabolite nortriptyline: A review. Der Pharma Chemica, 6(1), 22-30. Available from: [Link]

-

Yadav, J. S., Reddy, B. V. S., & Gupta, M. K. (2004). l-Proline catalysed multicomponent synthesis of 3-amino alkylated indolesvia a Mannich-type reaction under solvent-free conditions. Green Chemistry, 6(10), 526-528. Available from: [Link]

-

Sharma, S., & Singh, A. (2012). Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry, 5(5), 629-634. Available from: [Link]

-

Comptox Chemicals Dashboard. 1-(6-Fluoro-1H-indol-3-yl)propan-2-amine. U.S. Environmental Protection Agency. Available from: [Link]

-

PubChem. 3-(1h-indol-6-yl)propan-1-amine. National Center for Biotechnology Information. Available from: [Link]

-

NIST. Propylamine. National Institute of Standards and Technology. Available from: [Link]

Sources

- 1. GSRS [precision.fda.gov]

- 2. 3-(1H-indol-1-yl)propan-1-amine | C11H14N2 | CID 2512786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 107-10-8: Propylamine | CymitQuimica [cymitquimica.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Multicomponent synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. ajrconline.org [ajrconline.org]

- 8. fishersci.com [fishersci.com]

- 9. kishida.co.jp [kishida.co.jp]

- 10. assets.greenbook.net [assets.greenbook.net]

An In-depth Technical Guide to the Putative Mechanism of Action of 3-(6-Fluoro-1H-indol-1-yl)propan-1-amine

A Senior Application Scientist's Perspective on a Novel Psychoactive Scaffold

Authored by: [Your Name/Gemini AI]

Date: March 7, 2026

Abstract

This technical guide delineates the prospective mechanism of action for the novel compound, 3-(6-Fluoro-1H-indol-1-yl)propan-1-amine. Based on a comprehensive analysis of its structural analogs and the broader class of indolealkylamines, we hypothesize that this compound primarily functions as a modulator of the serotonergic system. This document provides a detailed exploration of the structural rationale for this hypothesis, its potential interactions with serotonin receptor subtypes, and a rigorous, step-by-step experimental framework for the empirical validation of its mechanism of action. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of new chemical entities targeting the central nervous system.

Introduction: Unveiling a Potential Neuromodulator

The indolealkylamine scaffold is a cornerstone in the development of neurologically active compounds, largely due to its structural resemblance to the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5-HT)[1][2]. This structural mimicry allows many indolealkylamines to interact with various serotonin receptors, leading to a wide spectrum of pharmacological effects[3][4][5]. The subject of this guide, 3-(6-Fluoro-1H-indol-1-yl)propan-1-amine, is a synthetic compound featuring a fluorinated indole ring connected to a propylamino side chain. The introduction of a fluorine atom at the 6-position of the indole ring is a key structural modification that can significantly alter the compound's pharmacokinetic and pharmacodynamic properties, including its binding affinity and selectivity for various receptors[6].

The 6-fluoroindole moiety has been incorporated into various biologically active molecules, including potential anticancer agents, antimicrobials, and selective serotonin reuptake inhibitors (SSRIs)[7]. Given this background, it is highly probable that 3-(6-Fluoro-1H-indol-1-yl)propan-1-amine will exhibit significant activity within the serotonergic system. This guide will, therefore, focus on the hypothesis that its primary mechanism of action involves the modulation of serotonin receptors.

The Serotonergic System: A Complex and Critical Target

The serotonergic system is a diffuse modulatory system in the central nervous system that plays a crucial role in regulating mood, cognition, sleep, and various physiological processes. Serotonin exerts its effects by binding to a diverse family of at least 14 distinct receptor subtypes, broadly classified into seven families (5-HT1 to 5-HT7)[1]. These receptors are predominantly G-protein coupled receptors (GPCRs), with the exception of the 5-HT3 receptor, which is a ligand-gated ion channel.

The functional diversity of these receptors allows for the fine-tuning of neuronal activity and presents a rich landscape for therapeutic intervention. Many indolealkylamine derivatives exhibit high affinity for the 5-HT1A, 5-HT2A, and 5-HT2C receptor subtypes[3][4]. Therefore, these receptors represent the most probable primary targets for 3-(6-Fluoro-1H-indol-1-yl)propan-1-amine.

Proposed Mechanism of Action: A Serotonin Receptor Modulator

We postulate that 3-(6-Fluoro-1H-indol-1-yl)propan-1-amine acts as a selective or non-selective agonist or antagonist at one or more serotonin receptor subtypes. The precise nature of this interaction (agonist vs. antagonist) and its receptor selectivity profile will determine its overall pharmacological effect.

Structural Rationale for Serotonergic Activity

The core structure of 3-(6-Fluoro-1H-indol-1-yl)propan-1-amine comprises:

-

An Indole Ring: This bicyclic aromatic system is the key pharmacophore that mimics the indole nucleus of serotonin, enabling it to bind to serotonin receptors[1].

-

A Propylamine Side Chain: The length and flexibility of this alkyl chain are critical for positioning the terminal amine group for interaction with the receptor binding pocket. The primary amine is a common feature in many biogenic amines and their analogs.

-

A Fluorine Atom at the 6-Position: The electron-withdrawing nature of the fluorine atom can influence the electronic distribution of the indole ring, potentially altering its binding affinity and selectivity for different receptor subtypes. Fluorination can also enhance metabolic stability and brain penetrability[6].

Potential Signaling Pathways

Should 3-(6-Fluoro-1H-indol-1-yl)propan-1-amine act as an agonist at G-protein coupled serotonin receptors, it could trigger a cascade of intracellular signaling events. For instance:

-

Activation of 5-HT1A receptors would likely lead to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.

-

Activation of 5-HT2A or 5-HT2C receptors would likely activate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).

The following diagram illustrates the potential signaling pathways that could be modulated by this compound.

Figure 1: Potential signaling pathways modulated by the compound.

Experimental Validation of the Mechanism of Action

To empirically determine the mechanism of action of 3-(6-Fluoro-1H-indol-1-yl)propan-1-amine, a systematic and multi-tiered experimental approach is required. The following protocols outline the key experiments to be performed.

Radioligand Binding Assays: Determining Receptor Affinity

The initial step is to assess the binding affinity of the compound for a panel of serotonin receptors. This will identify the primary molecular targets.

Protocol: Radioligand Competition Binding Assay

-

Preparation of Cell Membranes:

-

Culture cell lines stably expressing individual human serotonin receptor subtypes (e.g., HEK293 cells expressing 5-HT1A, 5-HT2A, 5-HT2C, etc.).

-

Harvest the cells and homogenize them in a cold buffer to prepare crude membrane fractions.

-

Determine the protein concentration of the membrane preparations using a standard protein assay (e.g., Bradford assay).

-

-

Competition Binding:

-

In a 96-well plate, incubate a fixed concentration of a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]ketanserin for 5-HT2A) with the cell membranes.

-

Add increasing concentrations of the test compound, 3-(6-Fluoro-1H-indol-1-yl)propan-1-amine.

-

Incubate the mixture to allow for competitive binding to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters to remove non-specific binding.

-

Quantify the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a one-site or two-site competition model using non-linear regression analysis to determine the inhibition constant (Ki).

-

Table 1: Representative Data from Radioligand Binding Assays

| Receptor Subtype | Radioligand | Ki (nM) of Test Compound |

| 5-HT1A | [³H]8-OH-DPAT | To be determined |

| 5-HT2A | [³H]ketanserin | To be determined |

| 5-HT2C | [³H]mesulergine | To be determined |

| ... (other 5-HT subtypes) | ... | To be determined |

Functional Assays: Characterizing Agonist/Antagonist Activity

Once the primary binding targets are identified, functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or inverse agonist at these receptors.

Protocol: G-Protein Coupled Receptor (GPCR) Activation Assays

-

cAMP Assay (for Gi/o-coupled receptors like 5-HT1A):

-

Use cells expressing the target receptor.

-

Pre-treat the cells with forskolin to stimulate adenylyl cyclase and increase basal cAMP levels.

-

Add increasing concentrations of the test compound.

-

Measure the intracellular cAMP concentration using a competitive immunoassay (e.g., HTRF, ELISA).

-

A dose-dependent decrease in cAMP indicates agonist activity. To test for antagonist activity, co-incubate with a known agonist.

-

-

Calcium Mobilization Assay (for Gq/11-coupled receptors like 5-HT2A/2C):

-

Load cells expressing the target receptor with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

-

Add increasing concentrations of the test compound.

-

Measure the change in intracellular calcium concentration using a fluorescence plate reader.

-

A dose-dependent increase in fluorescence indicates agonist activity. To test for antagonist activity, co-incubate with a known agonist.

-

Data Presentation:

The results from these functional assays should be presented as dose-response curves, from which the potency (EC50 for agonists) and efficacy (Emax) can be determined. For antagonists, the inhibitory constant (IC50 or Kb) should be calculated.

Experimental Workflow Diagram

The following diagram outlines the logical flow of the experimental validation process.

Figure 2: Experimental workflow for mechanism of action elucidation.

Conclusion and Future Directions

This technical guide provides a scientifically grounded, albeit putative, mechanism of action for 3-(6-Fluoro-1H-indol-1-yl)propan-1-amine, centered on its likely interaction with the serotonergic system. The proposed experimental framework offers a clear and robust path for the empirical validation of this hypothesis. The elucidation of its precise molecular targets and functional activity will be instrumental in understanding its pharmacological profile and potential therapeutic applications.

Future research should also investigate its effects on other monoamine systems (dopaminergic, noradrenergic) to assess its selectivity. Furthermore, in vivo studies will be necessary to correlate its molecular mechanism with its behavioral and physiological effects. The insights gained from these studies will be invaluable for the continued development of novel and effective therapies for a range of neurological and psychiatric disorders.

References

-

McKenna, D. J., et al. (1990). Differential interactions of indolealkylamines with 5-hydroxytryptamine receptor subtypes. Neuropharmacology, 29(3), 193-198. [Link]

-

Halberstadt, A. L., et al. (2011). Differential contributions of serotonin receptors to the behavioral effects of indoleamine hallucinogens in mice. Journal of Psychopharmacology, 25(11), 1548-1561. [Link]

-

Glennon, R. A., et al. (1988). Indolealkylamine analogs share 5-HT2 binding characteristics with phenylalkylamine hallucinogens. European Journal of Pharmacology, 154(3), 329-333. [Link]

-

Adun, F. A., et al. (2017). Indole Alkaloids from Plants as Potential Leads for Antidepressant Drugs: A Mini Review. Frontiers in Pharmacology, 8, 86. [Link]

-

Yu, A. M. (2008). Indolealkylamines: Biotransformations and Potential Drug–Drug Interactions. The AAPS Journal, 10(2), 242-253. [Link]

-

Chen, Y.-L., et al. (2024). Structure–Activity Relationship Study of (E)-3-(6-Fluoro-1H-indol-3-Yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (FC116) Against Metastatic Colorectal Cancers Resistant to Oxaliplatin. Cancers, 16(8), 1509. [Link]

-

Kaczor, A. A., et al. (2024). Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter. Molecules, 29(21), 4945. [Link]

-

Tlili, A., & Billard, T. (2013). Synthesis of Fluorinated Amines: A Personal Account. CHIMIA International Journal for Chemistry, 67(11), 816-820. [Link]

-

Takeuchi, Y., et al. (2000). A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor. Organic Letters, 2(5), 639-642. [Link]

-

Lehr, M., et al. (2021). Aryl N-[ω-(6-Fluoroindol-1-yl)alkyl]carbamates as Inhibitors of Fatty Acid Amide Hydrolase, Monoacylglycerol Lipase, and Butyrylcholinesterase: Structure–Activity Relationships and Hydrolytic Stability. ACS Omega, 6(20), 13031-13043. [Link]

-

PubChem. (n.d.). 3-(6-Fluoro-1,3-benzodioxol-5-yl)propan-1-amine. PubChem. [Link]

-

Kletskii, M. E., et al. (2025). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 30(8), 1599. [Link]

-

Parshikov, I. A., et al. (2022). Development of novel effective agents from 1H-indolylammonium trifluoroacetates effective against conditionally pathogenic microorganisms. Research Results in Pharmacology, 8(1), 43-50. [Link]

-

Rautio, J., et al. (2008). Prodrugs for Amines. Molecules, 13(3), 512-540. [Link]

Sources

- 1. Frontiers | Indole Alkaloids from Plants as Potential Leads for Antidepressant Drugs: A Mini Review [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Differential interactions of indolealkylamines with 5-hydroxytryptamine receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Differential contributions of serotonin receptors to the behavioral effects of indoleamine hallucinogens in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indolealkylamine analogs share 5-HT2 binding characteristics with phenylalkylamine hallucinogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 6-Fluoroindole 98 399-51-9 [sigmaaldrich.com]

Strategic Deployment of 6-Fluoroindole Derivatives in Drug Discovery: Mechanistic Profiling and Assay Methodologies

Executive Summary: The Fluorine Advantage in Indole Scaffolds

In modern medicinal chemistry and biophysics, the indole ring is universally recognized as a privileged scaffold. However, the targeted introduction of a fluorine atom at the C6 position fundamentally alters the molecule's trajectory. Due to fluorine’s high electronegativity and small Van der Waals radius, 6-fluoroindole derivatives exhibit enhanced metabolic stability, modulated lipophilicity, and altered electronic distribution without introducing significant steric bulk.

As a Senior Application Scientist, I have observed that 6-fluoroindole serves a dual mandate: it is both a highly potent pharmacophore for therapeutic development (oncology, infectious diseases) and an exquisitely sensitive biophysical probe for protein-ligand interaction studies. This whitepaper deconstructs the biological activities of 6-fluoroindole derivatives and provides field-proven, self-validating protocols for evaluating their efficacy.

Mechanistic Profiling of Biological Activities

Oncology: Microtubule Disruption and AR-BF3 Inhibition

Recent in vivo and in vitro studies highlight the exceptional efficacy of 6-fluoroindole derivatives in oncology. Specifically, novel 6-fluoroindole compounds (designated as compounds 11 and 12 in recent literature) have demonstrated low nanomolar cytotoxicity against HCT-116 colorectal cancer cells ()[1]. The primary mechanism involves targeting tubulin, which disrupts mitotic spindle formation and induces G2/M phase cell cycle arrest. This structural disruption is accompanied by the generation of reactive oxygen species (ROS), which overwhelms cellular antioxidant defenses and triggers apoptosis[1].

Furthermore, 5(6)-fluoroindole-carboxamides act as potent inhibitors of Androgen Receptor Binding Function-3 (AR-BF3). In enhanced green fluorescent protein (eGFP) transcriptional bioassays, these derivatives showed high efficacy against drug-resistant prostate cancer with IC₅₀ values as low as 0.43 μM[1].

Fig 1: Anticancer signaling pathway of 6-fluoroindole derivatives.

Antimicrobial & Antiviral Efficacy

Beyond oncology, 6-fluoroindole exhibits profound antimicrobial properties by interfering with bacterial quorum sensing (QS) systems ()[2]. By short-circuiting these communication pathways, the compound effectively inhibits biofilm formation in pathogens like Serratia marcescens and Escherichia coli[2][3].

In antiviral research, fluorinated indole-carboxamides have demonstrated highly potent inhibition of HIV-1 replication in human T-lymphocytes. These derivatives block viral attachment, achieving EC₅₀ values between 2.0 and 4.6 nM against the HIV-1 wild-type strain ()[4].

Quantitative Structure-Activity Relationship (QSAR) & Efficacy Data

To synthesize the pharmacological landscape of these derivatives, the following table summarizes the key quantitative metrics across different therapeutic applications:

| Derivative / Scaffold | Target Application | Key Potency Metric | Primary Mechanism of Action |

| 5(6)-Fluoroindole-carboxamides | Prostate Cancer | IC₅₀ = 0.43 – 0.7 μM | Inhibition of Androgen Receptor Binding Function-3 (AR-BF3) |

| 6-Fluoroindole Derivatives (11, 12) | Colorectal Cancer (HCT-116) | Low nanomolar | Tubulin targeting, ROS generation, G2/M phase arrest |

| Fluorinated Indole-carboxamides | HIV-1 (CEM cells) | EC₅₀ = 2.0 – 4.6 nM | Inhibition of HIV-1 replication and viral attachment |

| 6-Fluoroindole (Reporter) | Biophysical Assays | Sharp ¹⁹F NMR peak (-122.07 ppm) | Allosteric binding reporter via transverse relaxation (T₂) |

| 6-Fluoroindole | Antimicrobial | Biofilm reduction | Disruption of pathogen quorum sensing systems |

Advanced Experimental Workflows & Protocols

As researchers, we must ensure our methodologies are robust and self-validating. Below are two critical protocols for leveraging 6-fluoroindole in the laboratory.

¹⁹F NMR-Based Protein-Ligand Competition Assay

The Causality Principle: Why use ¹⁹F NMR? The ¹⁹F nucleus has a 100% natural isotopic abundance, a high gyromagnetic ratio, and crucially, zero background signal in native biological systems. When 6-fluoroindole is free in solution, it tumbles rapidly, yielding a sharp peak at −122.07 ppm (long transverse relaxation time, T₂) ()[5]. Upon binding to a massive protein (e.g., β-glycosidase W33G), the tumbling rate slows drastically, T₂ decreases, and the peak broadens[5].

Step-by-Step Methodology:

-

Protein Preparation: Buffer exchange the target protein into a suitable NMR buffer (e.g., 50 mM Tris, pH 7.5, 10% D₂O). Concentrate the protein to 500 μM.

-

Reporter Addition: Spike 6-fluoroindole into the protein solution to a final concentration of 2 mM.

-

Baseline Acquisition: Acquire a 1D ¹⁹F NMR spectrum. Note the significant broadening of the −122.07 ppm peak compared to a ligand-only control.

-

Competitor Titration: Add the unlabelled competitor ligand (e.g., 5 mM) to the NMR tube.

-

Data Analysis: Measure the restoration (sharpening) of the −122.07 ppm peak. The degree of sharpening correlates directly with the displacement of 6-fluoroindole, allowing for the calculation of the competitor's K_D.

Validation Checkpoint: The system is self-validating through signal reversibility. If peak broadening is caused by specific binding to the allosteric site, titrating a known high-affinity competitor must displace the reporter and restore the sharp peak. Failure to sharpen indicates non-specific protein aggregation rather than targeted binding.

Fig 2: Workflow for 19F NMR protein-ligand competition assay.

Biofilm Inhibition and Quorum Sensing Validation

The Causality Principle: 6-Fluoroindole disrupts the QS signaling cascade, preventing the coordinated expression of virulence factors and extracellular polymeric substance (EPS) production. Crystal violet is used for quantification because it is a basic dye that binds electrostatically to the negatively charged surface molecules and exopolysaccharides within the biofilm matrix.

Step-by-Step Methodology:

-

Bacterial Culture: Inoculate Serratia marcescens in LB broth and grow overnight at 30°C. Dilute the culture 1:100 in fresh media.

-

Compound Treatment: Seed the diluted culture into a 96-well microtiter plate. Add 6-fluoroindole at varying sub-MIC (Minimum Inhibitory Concentration) concentrations. Incubate statically for 24 hours.

-

Biofilm Quantification: Discard the planktonic suspension. Wash the wells gently with PBS to remove non-adherent cells. Stain the adherent biofilm with 0.1% Crystal Violet for 15 minutes.

-

Solubilization & Readout: Wash excess dye, solubilize the bound dye with 33% acetic acid, and measure absorbance at 590 nm.

Validation Checkpoint: To ensure the observed biofilm reduction is due to true quorum sensing inhibition rather than mere toxicity, planktonic cell growth (OD₆₀₀) must be measured in parallel. A valid QS inhibitor will reduce biofilm mass without significantly altering the basal planktonic growth curve.

Strategic Considerations in Late-Stage Functionalization

For drug development professionals looking to expand their molecular libraries, 6-fluoroindole is an ideal starting material. It can be easily functionalized via iridium-catalyzed C-H borylation to introduce Bpin (pinacol boronate) groups selectively at the 2-, 3-, 4-, 5-, or 7-positions[2]. This late-stage functionalization allows for rapid Suzuki-Miyaura cross-coupling, enabling the synthesis of complex polyindoles, tryptophan dioxygenase inhibitors, and selective serotonin reuptake inhibitors (SSRIs) without disturbing the critical C6-fluorine pharmacophore ()[6].

References

-

Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems Source: National Institutes of Health (PMC) URL:[Link]

-

Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems Source: RSC Advances (The Royal Society of Chemistry) URL:[Link]

-

Full and Partial Agonism of a Designed Enzyme Switch Source: National Institutes of Health (PMC) URL:[Link]

Sources

- 1. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ossila.com [ossila.com]

- 3. nbinno.com [nbinno.com]

- 4. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]

- 5. Full and Partial Agonism of a Designed Enzyme Switch - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 6-Fluoroindole | 399-51-9 [chemicalbook.com]

Spectroscopic Characterization of 3-(6-Fluoro-1H-indol-1-yl)propan-1-amine: A Methodological Framework

An In-Depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive methodological framework for the spectroscopic characterization of 3-(6-Fluoro-1H-indol-1-yl)propan-1-amine, a key heterocyclic amine with potential applications in medicinal chemistry and drug development. Indole derivatives are foundational scaffolds in numerous therapeutic agents, making their unambiguous structural elucidation a critical step in the research and development pipeline.[1][2] This document outlines the theoretical principles, detailed experimental protocols, and predicted data for the analysis of this specific molecule using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By synthesizing established spectroscopic principles with data from analogous structures, this guide serves as an authoritative resource for scientists seeking to confirm the identity, purity, and structure of this compound, ensuring data integrity and reproducibility in their work.

Introduction and Molecular Overview

The structural and electronic properties of the indole nucleus make it a privileged scaffold in drug design. The introduction of a fluorine atom and an aminopropyl side chain, as in 3-(6-Fluoro-1H-indol-1-yl)propan-1-amine, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability and receptor binding affinity. Therefore, rigorous analytical characterization is paramount.

This guide moves beyond a simple listing of data, explaining the causality behind experimental choices and the logic of spectral interpretation. The following sections are designed to empower researchers to not only acquire high-quality data but also to interpret it with confidence, ensuring a self-validating analytical workflow.[3][4]

Molecular Structure:

-

Formula: C₁₁H₁₃FN₂

-

Key Features: 6-fluoroindole ring system, an N-alkyl (propyl) chain, and a terminal primary amine. Each of these features will produce characteristic signals in the spectroscopic analyses that follow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will allow for the precise assignment of each hydrogen atom in the molecule. The key is to analyze the chemical shift (δ), the integration (number of protons), and the splitting pattern (multiplicity). The amine protons (N-H) often appear as a broad signal and can be confirmed by a D₂O exchange experiment, where the signal disappears.[5]

Table 1: Predicted ¹H NMR Data (Solvent: DMSO-d₆, 400 MHz)

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Indole H-2 | 7.3 - 7.5 | Doublet (d) | 1H | Adjacent to the indole nitrogen, deshielded. |

| Indole H-7 | 7.5 - 7.7 | Doublet of doublets (dd) | 1H | Ortho to the ring fusion and influenced by the N-propyl group. |

| Indole H-5 | 7.1 - 7.3 | Doublet of doublets (dd) | 1H | Ortho to the fluorine atom, showing H-F coupling. |

| Indole H-4 | 6.9 - 7.1 | Triplet (t) or dd | 1H | Coupled to H-5 and potentially H-7. |

| Indole H-3 | 6.4 - 6.6 | Doublet (d) | 1H | Coupled to H-2. |

| N-CH₂ (α) | 4.2 - 4.4 | Triplet (t) | 2H | Directly attached to the electronegative indole nitrogen, highly deshielded. |

| C-CH₂-C (β) | 2.0 - 2.2 | Quintet or m | 2H | Aliphatic proton, split by both α and γ protons. |

| CH₂-NH₂ (γ) | 2.8 - 3.0 | Triplet (t) | 2H | Adjacent to the terminal amine group. |

| NH₂ | 1.5 - 2.5 (variable) | Broad singlet (br s) | 2H | Protons on nitrogen, subject to exchange and quadrupole broadening. Disappears on D₂O shake. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The presence of the electronegative fluorine atom will result in observable C-F coupling for the carbons of the benzene portion of the indole ring.

Table 2: Predicted ¹³C NMR Data (Solvent: DMSO-d₆, 100 MHz)

| Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Indole C-7a | 136 - 138 | Bridgehead carbon adjacent to nitrogen. |

| Indole C-6 | 157 - 160 (d, ¹JCF ≈ 240 Hz) | Directly attached to fluorine, large one-bond C-F coupling. |

| Indole C-3a | 128 - 130 | Bridgehead carbon. |

| Indole C-2 | 125 - 127 | Deshielded by adjacent nitrogen. |

| Indole C-4 | 120 - 122 | Aromatic carbon. |

| Indole C-5 | 108 - 110 (d, ²JCF ≈ 25 Hz) | Two bonds from fluorine, showing smaller C-F coupling. |

| Indole C-7 | 100 - 102 (d, ²JCF ≈ 25 Hz) | Two bonds from fluorine, showing smaller C-F coupling. |

| Indole C-3 | 99 - 101 | Shielded aromatic carbon. |

| N-CH₂ (α) | 45 - 48 | Attached to indole nitrogen. |

| CH₂-NH₂ (γ) | 38 - 41 | Attached to amine nitrogen. |

| C-CH₂-C (β) | 29 - 32 | Central aliphatic carbon. |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 32-64 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024-4096 scans, spectral width of 200-240 ppm, relaxation delay of 2 seconds.

-

-

D₂O Exchange: For confirmation of the -NH₂ signal, add 1-2 drops of D₂O to the NMR tube, shake well, and re-acquire the ¹H NMR spectrum. The -NH₂ peak should disappear or significantly diminish.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) data using appropriate software.

Workflow for NMR Analysis

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

For 3-(6-Fluoro-1H-indol-1-yl)propan-1-amine, the IR spectrum will be dominated by absorptions from the N-H bonds of the amine, the C-H bonds of the aromatic and aliphatic portions, and the C-F bond. A primary amine is distinguished by two N-H stretching bands resulting from symmetric and asymmetric vibrations.[5][6][7]

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

| 3450 - 3350 | N-H Asymmetric Stretch | Medium | Primary Amine (-NH₂) |

| 3350 - 3250 | N-H Symmetric Stretch | Medium | Primary Amine (-NH₂) |

| 3100 - 3000 | C-H Stretch | Medium | Aromatic (Indole) |

| 2980 - 2850 | C-H Stretch | Medium-Strong | Aliphatic (Propyl) |

| 1650 - 1580 | N-H Bend (Scissoring) | Medium-Strong | Primary Amine (-NH₂) |

| 1600 - 1450 | C=C Stretch | Medium (multiple bands) | Aromatic (Indole) |

| 1300 - 1000 | C-N Stretch | Medium | Aryl-N, Alkyl-N |

| 1250 - 1100 | C-F Stretch | Strong | Aryl-Fluoride |

Experimental Protocol: ATR-FTIR

Attenuated Total Reflectance (ATR) is a common, convenient method that requires minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal, ensuring complete coverage.

-

Data Acquisition: Lower the pressure arm to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Cleaning: Clean the crystal thoroughly after analysis.

Workflow for IR Analysis

Caption: Standard workflow for ATR-FTIR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers valuable structural information. For this molecule, Electrospray Ionization (ESI) in positive ion mode is ideal, as the primary amine is easily protonated.

Predicted Mass Spectrum (ESI+)

-

Molecular Formula: C₁₁H₁₃FN₂

-

Monoisotopic Mass: 192.1066 g/mol

-

Predicted Protonated Molecule [M+H]⁺: m/z 193.1144

The presence of two nitrogen atoms adheres to the Nitrogen Rule, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass.[5]

Predicted Fragmentation Pathway

The primary fragmentation route for protonated amines is typically cleavage of the C-C bond alpha to the nitrogen atom.

Table 4: Predicted Major Fragments in ESI-MS/MS

| m/z (Predicted) | Fragment Ion | Loss | Rationale |

| 193.11 | [C₁₁H₁₄FN₂]⁺ | - | Protonated molecular ion [M+H]⁺ |

| 176.09 | [C₁₁H₁₁FN]⁺ | NH₃ | Loss of ammonia from the protonated molecule. |

| 146.09 | [C₁₁H₁₂N]⁺ | F, NH₃ | Loss of fluorine and ammonia (less likely). |

| 30.03 | [CH₄N]⁺ | C₁₀H₁₀FN | Alpha-cleavage at the propyl chain, forming the [CH₂=NH₂]⁺ fragment. This is a highly characteristic fragment for primary amines. |

Experimental Protocol: LC-MS (ESI+)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to ~1-10 µg/mL with the initial mobile phase.

-

LC Separation (Optional but Recommended):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start with a low percentage of B, ramp up to elute the compound, then re-equilibrate.

-

-

MS Detection (ESI+):

-

Ionization Mode: Electrospray Positive (ESI+).

-

Scan Range: m/z 50 - 500.

-

Source Parameters: Optimize capillary voltage, cone voltage, and desolvation gas flow and temperature for maximum signal of the [M+H]⁺ ion.

-

MS/MS Analysis: Perform a product ion scan on the precursor ion (m/z 193.11) to generate the fragmentation spectrum.

-

Predicted ESI-MS Fragmentation

Caption: Key predicted fragmentations in ESI-MS/MS.

Conclusion: A Triad of Analytical Certainty

The structural elucidation of 3-(6-Fluoro-1H-indol-1-yl)propan-1-amine is definitively achieved through the integrated application of NMR, IR, and MS.

-

MS confirms the molecular weight and elemental formula.

-

IR rapidly verifies the presence of key functional groups (amine, aromatic ring, C-F).

-

NMR provides the final, unambiguous proof of structure by detailing the precise connectivity and environment of every carbon and hydrogen atom.

By following the rigorous protocols and interpretive frameworks outlined in this guide, researchers in drug development and related scientific fields can ensure the generation of high-quality, reliable, and defensible data for this important molecular scaffold.

References

- RSC.org. (n.d.). ¹H NMR (400 MHz, DMSO-d6) δ 1.39.

-

Chemistry LibreTexts. (2024). Spectroscopy of Amines. Retrieved from [Link]

-

Asireddy, S. R., et al. (2018). Synthesis, characterization and pharmacological evaluation of novel Indole derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 2-(6-fluoro-1H-indol-3-yl)ethanamine. Retrieved from [Link]

-

precisionFDA. (n.d.). 6-FLUORO-AMT. Retrieved from [Link]

-

Stachel, H. D., et al. (2024). Design and Synthesis of Potential Multi-Target Antidepressants. PMC - NIH. Retrieved from [Link]

-

Hindawi. (2025). Synthesis, Characterization, and Pharmacological Evaluation of Selected Aromatic Amines. Retrieved from [Link]

-

Chemistry Steps. (2025). Interpreting IR Spectra. Retrieved from [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of propylamine. Retrieved from [Link]

-

Journal of Applied Bioanalysis. (n.d.). Synthesis, Characterization And Biological Evaluation Of Flavanone. Retrieved from [Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. infrared spectrum of propylamine prominent wavenumbers cm-1 detecting functional groups present finger print for identification of propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Technical Deep Dive: Therapeutic Targeting of Fluorinated Indoleamines

Topic: Potential Therapeutic Targets of Fluorinated Indoleamines Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Discovery Professionals

Executive Summary

The indoleamine scaffold—the structural backbone of serotonin (5-HT), melatonin, and tryptamine—remains a privileged structure in neuropsychopharmacology. However, native indoleamines often suffer from rapid metabolic clearance (primarily via MAO and P450 hydroxylation) and poor receptor subtype selectivity.

This guide analyzes the strategic incorporation of fluorine into the indoleamine core.[1] Fluorination is not merely a tool for blocking metabolism; it is a precision instrument for modulating electron density (pKₐ), lipophilicity (logP), and specific receptor conformation. We focus on three primary therapeutic arenas: non-hallucinogenic neuroplastogens (5-HT2A) , metabolically stable circadian modulators (MT1/MT2) , and monoamine releasing agents (MRAs) .

Part 1: The Fluorine Effect & Structure-Activity Relationships (SAR)

The introduction of fluorine (Van der Waals radius 1.47 Å vs. Hydrogen 1.20 Å) creates a "bioisosteric shield" while exerting profound electronic effects.

Positional Logic

-

C4-Fluorination: Drastically alters selectivity ratios between 5-HT1A and 5-HT2A.[2] For example, 4-fluoro-5-methoxy-DMT exhibits enhanced 5-HT1A affinity while dampening 5-HT2A potency, potentially reducing hallucinogenic liability.

-

C5-Fluorination: Mimics the hydroxyl group of serotonin (bioisostere) but prevents conjugation (glucuronidation). 5-Fluorotryptamine (5-FT) acts as a potent serotonin-dopamine releasing agent (SDRA).[3]

-

C6-Fluorination: The "Metabolic Blockade." The C6 position is the primary site of P450-mediated hydroxylation in tryptamines. Substituting H with F at C6 (e.g., 6-fluorotryptamine) blocks this degradation pathway, significantly extending half-life without abolishing receptor affinity.

-

Side-Chain Fluorination (β-position): Increases metabolic stability against MAO-mediated deamination by lowering the basicity of the amine and sterically hindering the enzyme active site.

Visualization: SAR Decision Matrix

The following diagram illustrates the logical flow of fluorination strategy based on the desired therapeutic outcome.

Figure 1: Strategic decision tree for fluorinating indoleamines based on therapeutic targets.

Part 2: Primary Therapeutic Targets & Data

Target A: 5-HT2A and 5-HT1A Receptors (Neuropsychiatry)

Therapeutic Focus: Treatment-Resistant Depression (TRD), Anxiety.

Fluorinated tryptamines are being investigated to decouple the neuroplastic effects of psychedelics (mediated by 5-HT2A agonism) from the acute hallucinogenic experience (Head-Twitch Response, HTR).

-

Compound of Interest: 6-Fluorotryptamine (6-FT) .[4]

-

Mechanism: 6-FT is a full agonist at 5-HT2A but, unlike classic psychedelics, it fails to induce HTR in rodent models. This suggests a "biased agonism" or a distinct functional selectivity profile that recruits neurotrophic pathways (e.g., BDNF) without the hallucinogenic signaling cascade.

Target B: Melatonin Receptors MT1/MT2 (Sleep)

Therapeutic Focus: Insomnia, Circadian Misalignment.

Native melatonin has a short half-life (~20-40 min) due to rapid 6-hydroxylation followed by sulfation.

-

Compound of Interest: 6-Fluoromelatonin .

-

Mechanism: The C-F bond at position 6 is metabolically inert to hydroxylation. This analog maintains high affinity for MT1/MT2 (Ki often < 1 nM) but exhibits a significantly prolonged pharmacokinetic profile, making it suitable for sleep maintenance rather than just sleep onset.

Quantitative Data Summary

The table below synthesizes binding affinity (Ki) and functional potency (EC50) data from key literature sources.

| Compound | Target Receptor | Affinity (Ki, nM) | Functional Potency (EC50, nM) | Key Feature |

| 6-Fluorotryptamine | 5-HT2A | 606 | 4.56 (Full Agonist) | No Head-Twitch Response (Non-hallucinogenic) |

| 6-Fluorotryptamine | 5-HT1A | 267 | 54 | Selective Serotonin Releasing Agent (SRA) |

| 5-Fluorotryptamine | 5-HT1A | 18 | 129 | High 5-HT1A affinity; SDRA activity |

| 5-Fluoro-DMT | 5-HT2A | ~10-50 | < 100 | Potent psychedelic; induces HTR |

| 4-F-5-MeO-DMT | 5-HT1A | 0.23 | - | >800x selectivity for 1A over 2A |

Part 3: Experimental Protocols (Self-Validating Systems)

To validate these targets, researchers must employ a rigorous workflow combining synthesis, binding, and metabolic assays.

Protocol A: Synthesis of 6-Fluorotryptamine (Fischer Indole Method)

Causality: We use the Fischer Indole synthesis because it allows for the pre-installation of the fluorine atom on the phenylhydrazine precursor, ensuring regiospecificity which is difficult to achieve via direct fluorination of the indole ring.

-

Reactants: Combine 3-fluorophenylhydrazine hydrochloride (1.0 eq) with 4-chlorobutanal dimethyl acetal (1.1 eq) in 4% aqueous H₂SO₄.

-

Cyclization: Heat to reflux (approx. 100°C) for 2-4 hours. The acid catalyzes both the hydrazone formation and the [3,3]-sigmatropic rearrangement (Fischer cyclization).

-

Workup: Cool to RT, basify with NaOH to pH 10. Extract with Ethyl Acetate (3x).

-

Purification: Flash column chromatography (Silica gel, DCM:MeOH:NH₄OH gradient).

-

Validation: ¹H-NMR must show characteristic splitting of the indole protons by the fluorine atom (coupling constants

are distinct).

Protocol B: Radioligand Binding Assay (Ki Determination)

Trustworthiness: This protocol uses a competition format to ensure the test compound actually displaces a known ligand, providing a true measure of affinity.

-

Cell Line: HEK293 cells stably expressing human 5-HT2A receptors.

-

Membrane Prep: Homogenize cells in Tris-HCl buffer; centrifuge at 40,000 x g. Resuspend pellet.

-

Ligand: Use [³H]Ketanserin (1 nM) as the radioligand (selective for 5-HT2A).

-

Incubation:

-

Total Binding: Membranes + [³H]Ketanserin + Vehicle.

-

Non-Specific Binding (NSB): Membranes + [³H]Ketanserin + 10 µM Methysergide (saturating concentration).

-

Test: Membranes + [³H]Ketanserin + Fluorinated Indoleamine (10⁻¹⁰ to 10⁻⁵ M).

-

-

Termination: Rapid filtration through GF/B filters using a cell harvester.

-

Analysis: Count radioactivity (CPM). Calculate Specific Binding = Total - NSB. Fit data to a one-site competition model to derive IC50 and convert to Ki using the Cheng-Prusoff equation:

Protocol C: Microsomal Metabolic Stability

Causality: This assay proves whether the fluorination actually blocks the P450 oxidation as hypothesized.

-

System: Pooled human liver microsomes (HLM) (0.5 mg/mL protein).

-

Reaction: Pre-incubate HLM with test compound (1 µM) in phosphate buffer (pH 7.4) at 37°C for 5 min.

-

Initiation: Add NADPH-regenerating system (MgCl₂, Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).

-

Sampling: Aliquot at t = 0, 5, 15, 30, 60 min. Quench immediately in ice-cold Acetonitrile containing internal standard.

-

Analysis: LC-MS/MS. Monitor the disappearance of the parent peak and the appearance of +16 Da peaks (hydroxylated metabolites).

-

Success Criterion: The 6-fluoro analog should show >80% remaining at 60 min, whereas the non-fluorinated parent typically shows <20%.

-

Visualization: Experimental Workflow

The following diagram outlines the integrated workflow for validating a fluorinated indoleamine hit.

Figure 2: Iterative workflow for the development and validation of fluorinated indoleamine therapeutics.

References

-

6-Fluorotryptamine Pharmacology & 5-HT2A Agonism Title: 6-Fluorotryptamine - Wikipedia (Summarizing primary pharmacological data) Source: Wikipedia / Primary Literature Aggregation URL:[Link][4]

-

Structural Pharmacology of 5-Methoxytryptamines Title: Structural pharmacology and therapeutic potential of 5-methoxytryptamines Source: Nature / PMC (NIH) URL:[Link]

-

Metabolic Stability of Fluorinated Small Molecules Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: ChemRxiv / NIH URL:[Link][5]

-

Fluorinated Melatonin Analogs Title: Fluorine substituted methoxyphenylalkyl amides as potent melatonin receptor agonists Source:[6][7][8] MedChemComm (RSC Publishing) URL:[Link]

-

5-MeO-DMT Analog Binding Affinities Title: Molecular Docking, MM-GBSA, and Molecular Dynamics Approach: 5-MeO-DMT Analogues as Potential Antidepressants Source: PubMed / Archives of Razi Institute URL:[Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Structural pharmacology and therapeutic potential of 5-methoxytryptamines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Fluorotryptamine - Wikipedia [en.wikipedia.org]

- 4. 6-Fluorotryptamine - Wikipedia [en.wikipedia.org]

- 5. crb.wisc.edu [crb.wisc.edu]

- 6. Fluorine substituted methoxyphenylalkyl amides as potent melatonin receptor agonists - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 7. In vitro Modified Release Studies on Melatoninergic Fluorinated Phenylalkylamides: Circumventing their Lipophilicity for Oral Administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fluorine substituted methoxyphenylalkyl amides as potent melatonin receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Pharmacodynamics of 3-(6-Fluoro-1H-indol-1-yl)propan-1-amine: A Dual-Target Modeling Framework

Executive Summary

This technical guide details the in silico characterization of 3-(6-Fluoro-1H-indol-1-yl)propan-1-amine (hereafter referred to as 6F-IPA ). Distinct from the canonical C3-substituted tryptamines, 6F-IPA features an N1-substituted propyl-amine chain. This structural topology eliminates the indole NH hydrogen bond donor, fundamentally altering its binding vector compared to endogenous serotonin (5-HT).

Based on Structure-Activity Relationship (SAR) data for N-substituted indoles, this guide focuses on modeling the binding affinity of 6F-IPA against two high-probability targets: the Serotonin Transporter (SERT) and the 5-HT1A Receptor . The workflow integrates Quantum Mechanical (QM) ligand preparation, molecular docking, and Molecular Dynamics (MD) simulation to validate the stability of the critical amine-aspartate salt bridge.

Part 1: Chemical Space & Ligand Preparation

Structural Logic and Pharmacophore Mapping

The 6F-IPA molecule consists of three distinct pharmacophoric elements:

-

Aromatic Core (6-Fluoroindole): Provides

stacking capabilities. The C6-fluorine atom modulates the quadrupole moment of the indole ring, enhances metabolic stability against hydroxylation, and potentially engages in halogen bonding. -

Flexible Linker (Propyl chain): A 3-carbon spacer allows the amine to extend out of the hydrophobic pocket.

-

Cationic Head (Primary Amine): At physiological pH (7.4), this amine is protonated (

), serving as the primary anchor point via electrostatic interaction with conserved aspartate residues in monoamine targets.

Protocol: Ligand Construction & Optimization

Objective: Generate a low-energy, biologically relevant conformer.

-

2D to 3D Conversion: Generate the initial 3D structure.

-

Protonation State: Set pH to

. The primary amine ( -

QM Optimization:

-

Software: Gaussian 16 or ORCA / Jaguar.

-

Theory Level: DFT (B3LYP/6-31G**).

-

Solvation: Poisson-Boltzmann (PBF) water model.

-